molecular formula C15H12FN3 B1225997 2-fluoro-N-[(2-methyl-3-indolylidene)amino]aniline

2-fluoro-N-[(2-methyl-3-indolylidene)amino]aniline

Cat. No. B1225997
M. Wt: 253.27 g/mol
InChI Key: DJJDXAQPIKUIFC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-fluoro-N-[(2-methyl-3-indolylidene)amino]aniline is a member of indoles.

Scientific Research Applications

Synthesis and Chemical Properties

A study by Qiu et al. (2009) details a practical method for synthesizing 2-fluoro-4-bromobiphenyl, a key intermediate in manufacturing certain anti-inflammatory materials. This method avoids the high costs and toxic byproducts associated with traditional synthesis approaches, highlighting the importance of developing efficient and environmentally friendly chemical processes for related compounds (Qiu, Gu, Zhang, & Xu, 2009).

Imaging and Diagnostic Applications

Herholz (2017) reviews clinical PET research in gliomas, emphasizing the role of fluorinated compounds, such as 18F-fluorothymidine, in diagnosing and managing brain tumors. This work demonstrates the utility of fluorinated agents in enhancing the precision of tumor imaging, thereby improving treatment planning and monitoring (Herholz, 2017).

Fluorinated Compounds in Cancer Treatment

Gmeiner's review (2020) discusses the role of fluorinated pyrimidines in cancer treatment, noting how fluorine chemistry contributes to the precise use of these compounds. The review covers methods for synthesis, including the incorporation of isotopes for studying metabolism and biodistribution, highlighting the critical role of fluorinated compounds in developing personalized medicine approaches to cancer treatment (Gmeiner, 2020).

Protein Design and Stability

Buer and Marsh (2012) explore how fluorination can be used to enhance the stability of proteins against chemical and thermal denaturation. This review underscores the potential of incorporating highly fluorinated analogs into proteins to create molecules with novel properties, which could have significant implications for drug design and biotechnology (Buer & Marsh, 2012).

Fluorescent Chemosensors

Roy (2021) discusses the development of fluorescent chemosensors based on certain fluorophoric platforms, highlighting their high selectivity and sensitivity for detecting various analytes. This work exemplifies the diverse applications of fluorinated compounds in analytical chemistry, from detecting metal ions to monitoring pH levels (Roy, 2021).

properties

Product Name

2-fluoro-N-[(2-methyl-3-indolylidene)amino]aniline

Molecular Formula

C15H12FN3

Molecular Weight

253.27 g/mol

IUPAC Name

(2-fluorophenyl)-(2-methyl-1H-indol-3-yl)diazene

InChI

InChI=1S/C15H12FN3/c1-10-15(11-6-2-4-8-13(11)17-10)19-18-14-9-5-3-7-12(14)16/h2-9,17H,1H3

InChI Key

DJJDXAQPIKUIFC-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C2=CC=CC=C2N1)N=NC3=CC=CC=C3F

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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